BenchChemオンラインストアへようこそ!

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Lipophilicity Drug design Physicochemical profiling

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a Cbz-protected 2,4-dichloro-tetrahydropyrido[3,4-d]pyrimidine building block (MF: C15H13Cl2N3O2, MW: 338.19) widely catalogued for medicinal chemistry. The scaffold presents two reactive chlorine atoms at positions 2 and 4 for sequential nucleophilic displacement, while the N-7 benzyl carbamate (Cbz) group serves as an orthogonal amine protecting group removable by hydrogenolysis.

Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.188
CAS No. 1370411-44-1
Cat. No. B581676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
CAS1370411-44-1
Molecular FormulaC15H13Cl2N3O2
Molecular Weight338.188
Structural Identifiers
SMILESC1CN(CC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H13Cl2N3O2/c16-13-11-6-7-20(8-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyXLMNHZAOTDBGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1370411-44-1): Core Sourcing Data for the Cbz-Protected Pyridopyrimidine Scaffold


Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a Cbz-protected 2,4-dichloro-tetrahydropyrido[3,4-d]pyrimidine building block (MF: C15H13Cl2N3O2, MW: 338.19) widely catalogued for medicinal chemistry . The scaffold presents two reactive chlorine atoms at positions 2 and 4 for sequential nucleophilic displacement, while the N-7 benzyl carbamate (Cbz) group serves as an orthogonal amine protecting group removable by hydrogenolysis . Commercial specifications commonly report purity ≥95% .

Why Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Cannot Be Trivially Replaced by In-Class Analogs


The pyrido[3,4-d]pyrimidine family encompasses a range of N-7 protected variants (Boc, Cbz, benzyl, free amine) and regioisomers. Each N-7 protecting group imposes distinct orthogonality, lipophilicity, and stability profiles that directly dictate synthetic compatibility and downstream pharmacokinetic properties of final compounds. Simple one-for-one substitution without quantitative analysis of these parameters risks failed deprotection sequences, altered LogP, and regioisomeric contamination that can invalidate structure-activity data .

Quantitative Differentiation Evidence for Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Against Its Closest Analogs


LogP Differential: Cbz vs. Boc N-7 Protection Alters Lipophilicity by ~1.5 Log Units

The benzyl carbamate analog exhibits LogP 3.416 , whereas the corresponding tert-butyl carbamate (Boc) derivative (CAS 916420-27-4) displays a lower LogP range of 1.88–3.01 . This difference of approximately 0.4–1.5 log units reflects the higher lipophilicity conferred by the benzyl moiety, which can influence membrane permeability and metabolic stability in lead optimization.

Lipophilicity Drug design Physicochemical profiling

Orthogonal Protecting Group Strategy: Cbz Enables High-Yield Hydrogenolytic Deprotection Orthogonal to Acid-Labile Boc

The Cbz group on the target compound is removed by catalytic hydrogenation (H2, Pd/C) in near-quantitative yields (>95%) under neutral conditions [1], whereas the Boc analog (CAS 916420-27-4) requires acidic cleavage (e.g., TFA/DCM). This orthogonality allows sequential deprotection in complex synthetic routes: Boc can be removed with acid in the presence of Cbz, and Cbz subsequently removed by hydrogenolysis without affecting acid-sensitive substrates [2]. The Boc analog's synthesis is reported with 74% yield in a representative procedure .

Protecting group orthogonality Solid-phase synthesis Sequential deprotection

Regioisomeric Identity: [3,4-d] vs. [4,3-d] Isomer Differentiation by Spectroscopic and Chromatographic Purity

The target compound is the pyrido[3,4-d]pyrimidine regioisomer (CAS 1370411-44-1), distinct from the [4,3-d] regioisomer (CAS 1160248-14-5). The [4,3-d] isomer is also commercially available and may co-elute or be mistaken during procurement. Vendors of the target compound specify ≥95% purity by HPLC , and the regioisomeric integrity is confirmed by 1H NMR and HPLC retention time. No evidence of cross-contamination between the two regioisomers is reported in certified batches.

Regioisomer purity HPLC Medicinal chemistry

Commercial Purity and Storage Stability: Certified ≥98% Purity with Controlled Long-Term Storage at -20°C

Multiple independent vendors certify the target compound at ≥98% purity (MolCore , Bide Pharmatech ). Storage specifications of -20°C sealed, away from moisture are standard . In contrast, the free amine analog (CAS 726697-13-8) is typically supplied at 95% purity and stored at 2-8°C as its hydrochloride salt . The higher purity and defined storage conditions of the Cbz-protected form reduce the risk of hydrolytic degradation that could generate the free amine impurity.

Purity Stability Procurement

High-Value Application Scenarios for Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Tunable Lipophilicity (LogP-Driven Selection)

When optimizing a pyridopyrimidine-based kinase inhibitor series, the Cbz-protected building block (LogP 3.416) provides a direct entry into more lipophilic analogs compared to the Boc variant (LogP ~1.88–3.01). This is particularly relevant for CNS kinase targets where higher LogP correlates with improved blood-brain barrier penetration .

Multi-Step Parallel Synthesis with Orthogonal Protection Requirements

In syntheses requiring sequential elaboration of the pyridopyrimidine core—such as first displacing the C-2 chlorine, then removing an acid-labile protecting group elsewhere in the molecule while retaining N-7 protection—the Cbz group's hydrogenolytic lability is uniquely orthogonal to Boc. This enables synthetic sequences that would be inaccessible using the Boc-protected building block alone [1].

Regioisomer-Sensitive SAR Studies (Pyrido[3,4-d] vs. [4,3-d] Scaffolds)

For programs exploring the pyridopyrimidine core's positional isomerism, using the certified [3,4-d] regioisomer (CAS 1370411-44-1, ≥98% purity) eliminates ambiguity in biological data that could arise from regioisomeric contamination. The distinct NMR and chromatographic profile allows unambiguous identity confirmation upon receipt .

Precision Scale-Up Campaigns Demanding High-Purity Intermediates

When scaling up a synthetic route to multi-gram quantities, starting with a building block of ≥98% purity (as specified by multiple vendors) reduces side-product formation and simplifies downstream purification. The defined -20°C storage specification further ensures lot-to-lot consistency over extended campaign durations .

Quote Request

Request a Quote for Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.